molecular formula C16H21N B14208797 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole CAS No. 828252-58-0

1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole

Cat. No.: B14208797
CAS No.: 828252-58-0
M. Wt: 227.34 g/mol
InChI Key: DDSVKGFQOKCULJ-JBZHPUCOSA-N
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Description

1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that induce apoptosis .

Comparison with Similar Compounds

1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

828252-58-0

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1-[(1R)-1-phenylethyl]-2,3,5,6,7,7a-hexahydroindole

InChI

InChI=1S/C16H21N/c1-13(14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)17/h2-4,7-9,13,16H,5-6,10-12H2,1H3/t13-,16?/m1/s1

InChI Key

DDSVKGFQOKCULJ-JBZHPUCOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC3=CCCCC32

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3=CCCCC32

Origin of Product

United States

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